c-Kit-IN-2

Description

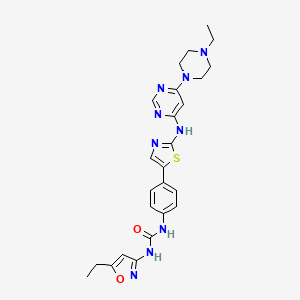

Structure

3D Structure

Properties

Molecular Formula |

C25H29N9O2S |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |

InChI |

InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |

InChI Key |

YRQLHEOCJDBHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |

Origin of Product |

United States |

Foundational & Exploratory

c-Kit-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Kit-IN-2 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] As a member of the Type III receptor tyrosine kinase family, c-Kit plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, binding mode, and its effects on downstream signaling pathways. This document is intended to be a comprehensive resource for researchers and drug development professionals working on c-Kit-targeted therapies.

Core Mechanism of Action: A Type II Inhibitor

This compound functions as a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP binding.

The co-crystal structure of this compound (referred to as compound 10a in the primary literature) in complex with the c-Kit kinase domain reveals key interactions that stabilize this inactive state. The inhibitor occupies the ATP-binding pocket and extends into an adjacent hydrophobic pocket created by the DFG-out conformation. This mode of action is significant as it can be effective against not only the wild-type enzyme but also certain activation loop mutants that confer resistance to Type I inhibitors. The binding of this compound induces a series of conformational changes that switch the activated c-Kit back to its structurally inactive state.

Below is a diagram illustrating the mechanism of c-Kit activation and the inhibitory action of this compound.

Caption: c-Kit activation by SCF and its inhibition by this compound.

Quantitative Data

This compound has been evaluated for its biochemical and cellular activities. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Unactivated c-Kit | 82 |

| Activated c-Kit | 85 |

| c-Kit V560G (JM domain) | 15 |

| c-Kit T670I (ATP-binding pocket) | 65 |

| c-Kit D816V (A-loop) | 70 |

| c-Kit D816H (A-loop) | 55 |

| c-Kit D816Y (A-loop) | 60 |

| c-Kit V560G/T670I | 110 |

| c-Kit V560G/D816V | 95 |

Data sourced from Wu T.S., et al. J Med Chem. 2019.

Table 2: Anti-proliferative Activity of this compound in GIST Cell Lines

| Cell Line | c-Kit Mutation Status | GI50 (nM) |

| GIST882 | K642E (exon 13) | 3 |

| GIST430 | V560_L576del (exon 11) | 1 |

| GIST48 | V560_Y578del (exon 11) | 2 |

| GIST-T1 | V560_Y578del (exon 11) | 2.2 |

Data sourced from Wu T.S., et al. J Med Chem. 2019 and MedchemExpress.[1]

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available in the primary literature. The development of selective kinase inhibitors is a significant challenge, and off-target effects are a key consideration in drug development. While this compound is reported as a potent c-Kit inhibitor, its activity against other kinases has not been extensively characterized in published studies. Further investigation into its selectivity profile is warranted to fully assess its therapeutic potential and potential for off-target toxicities. Other inhibitors based on the 5-phenyl-thiazol-2-ylamine scaffold have been profiled and show varying degrees of selectivity, suggesting that the selectivity of this compound should be experimentally determined.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from the methods described for the characterization of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against c-Kit kinase.

Materials:

-

Recombinant human c-Kit kinase (unactivated or activated)

-

This compound (or other test compounds)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the c-Kit enzyme in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase reaction buffer. The final concentrations should be optimized, for example, 20 µM ATP and 0.2 µg/µL substrate.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the c-Kit biochemical kinase inhibition assay.

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on GIST cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in GIST cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST882, GIST430, GIST48)

-

Complete cell culture medium

-

This compound

-

MTS or MTT reagent

-

96-well cell culture plates

-

Solubilization solution (for MTT assay)

Procedure:

-

Cell Seeding: Seed the GIST cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

-

MTS/MTT Addition:

-

For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.

-

For MTT assay: Add MTT reagent to the medium and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.

Western Blot Analysis

This protocol provides a general framework for analyzing the phosphorylation status of c-Kit and its downstream signaling proteins.

Objective: To assess the effect of this compound on c-Kit phosphorylation and downstream signaling pathways.

Materials:

-

GIST cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat GIST cells with this compound at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in the phosphorylation levels of c-Kit and downstream signaling proteins in response to this compound treatment.

Downstream Signaling Pathways

c-Kit activation triggers several downstream signaling cascades that are critical for cell survival and proliferation. The primary pathways include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a role in cytokine signaling and cell growth.

By inhibiting the autophosphorylation of c-Kit, this compound effectively blocks the activation of these downstream pathways, leading to the observed anti-proliferative and pro-apoptotic effects in c-Kit-dependent cancer cells.

The following diagram illustrates the major signaling pathways downstream of c-Kit.

References

In-Depth Technical Guide to c-Kit-IN-2: A Conformational Control Inhibitor of Activated c-Kit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of c-Kit-IN-2, a potent inhibitor of the c-Kit receptor tyrosine kinase. This document details its chemical properties, biological activity, mechanism of action, and the experimental protocols for its characterization.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2121515-37-3 | [1] |

| Molecular Formula | C₂₅H₂₉N₉O₂S | MedChemExpress |

| Molecular Weight | 519.62 g/mol | MedChemExpress |

Suppliers

This compound is available from the following suppliers for research purposes:

-

MedChemExpress

-

CymitQuimica (distributing for Targetmol)

Biological Activity and Quantitative Data

This compound is a potent inhibitor of c-Kit kinase. It demonstrates significant antiproliferative activity against various gastrointestinal stromal tumor (GIST) cell lines.[1]

| Assay Type | Parameter | Value | Target/Cell Line | Reference |

| Enzymatic Assay | IC₅₀ | 82 nM | c-Kit Kinase | [2] |

| Cell Proliferation Assay | GI₅₀ | 3 nM | GIST882 | [1] |

| GI₅₀ | 1 nM | GIST430 | [1] | |

| GI₅₀ | 2 nM | GIST48 | [1] |

Mechanism of Action

This compound is a type II inhibitor that uniquely targets the activated conformation of c-Kit.[2] Structural studies have revealed that the binding of this compound induces a series of conformational changes in the DFG motif, αC-helix, juxtamembrane domain, and the activation loop. This effectively "switches off" the activated state of the kinase, reverting it to an inactive conformation.[2] This mechanism of action allows this compound to effectively inhibit a broad range of clinically relevant c-Kit mutants that are resistant to other inhibitors.[2]

Signaling Pathway

The c-Kit signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. The diagram below illustrates the major signaling cascades activated downstream of c-Kit.

Caption: The c-Kit signaling pathway and its downstream effectors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

c-Kit Kinase Enzymatic Assay

This assay determines the in-vitro inhibitory activity of a compound against the c-Kit kinase.

Caption: Workflow for the c-Kit kinase enzymatic assay.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.

-

Prepare a 250 µM ATP solution in the 2X reaction buffer.

-

Dilute the recombinant c-Kit enzyme in 1X reaction buffer to the desired concentration.

-

-

Assay Plate Setup:

-

Add 1 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Add 2 µL of the diluted c-Kit enzyme to each well.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

-

-

Incubation:

-

Incubate the plate at room temperature for 120 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the antiproliferative effect of this compound on GIST cell lines.

Caption: Workflow for the cell viability (MTT) assay.

Procedure:

-

Cell Seeding:

-

Seed GIST cell lines (GIST-T1, GIST882) in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or DMSO (vehicle control) in triplicate.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-

Solubilization:

-

Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

-

-

Data Acquisition:

-

Measure the absorbance at 560 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO-treated control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of inhibition against the log of the compound concentration.

-

References

c-Kit-IN-2: A Comprehensive Target Selectivity Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Kit-IN-2, also referred to as compound 10a in seminal literature, is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The c-Kit proto-oncogene is a critical regulator of cell survival, proliferation, and differentiation, and its aberrant activation is a key driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[3][4][5] This document provides a detailed technical overview of the target selectivity profile of this compound, including its on-target potency, cellular activity, and the methodologies used for its characterization.

Core Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary target, c-Kit, and its effects on relevant cancer cell lines.

Table 1: Enzymatic and Cellular Activity of this compound

| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| c-Kit | Enzymatic Assay | IC50 | 82 | [1][2] |

| GIST-T1 | Cell Proliferation | GI50 | 2.2 | [2] |

| GIST882 | Cell Proliferation | GI50 | 3 | [1] |

| GIST430 | Cell Proliferation | GI50 | 1 | [1] |

| GIST48 | Cell Proliferation | GI50 | 2 | [1] |

IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration.

Target Selectivity and Off-Target Profile

While comprehensive kinase panel screening data is not publicly available in the provided search results, the initial characterization of this compound suggests a high degree of selectivity for c-Kit. The compound was identified through in-house kinase screening programs, indicating that a broader assessment of its selectivity has likely been performed.[2] Studies have shown that at concentrations effective against c-Kit-driven GIST cell lines, this compound has minimal impact on c-Kit-independent cell lines, with GI50 values greater than 100 nM in these lines.[2] Furthermore, its effect on other cancer cell lines, such as PC3 (prostate cancer) and A549 (non-small-cell lung cancer), is significantly lower, with GI50 values in the micromolar range (>20 µM and 14.6 µM, respectively).[2] The compound also showed no inhibition of the normal human skin fibroblast cell line Detroit 551 at concentrations up to 10 µM.[2] This suggests a favorable selectivity window for its on-target c-Kit inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

c-Kit Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the c-Kit kinase.

Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method for this type of determination.[6][7]

-

Reagents and Materials:

-

Recombinant human c-Kit kinase domain.

-

Substrate (e.g., Poly (4:1 Glu, Tyr)).[7]

-

ATP.

-

Kinase assay buffer.

-

This compound (or test compound) at various concentrations.

-

ADP-Glo™ Kinase Assay reagents.

-

96-well plates.

-

-

Procedure:

-

The recombinant c-Kit enzyme is incubated with the substrate and ATP in the kinase assay buffer.

-

This compound is added to the reaction mixture at a range of concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ assay system. This system converts the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

The luminescent signal is read using a plate reader.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (GIST Cell Lines)

Objective: To assess the anti-proliferative activity of this compound in c-Kit-dependent cancer cell lines.

Methodology:

-

Cell Lines:

-

GIST-T1, GIST882, GIST430, GIST48 (all c-Kit-driven).

-

-

Reagents and Materials:

-

Complete cell culture medium.

-

This compound at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well cell culture plates.

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound.

-

The plates are incubated for a period of 72 hours.

-

A cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

The luminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of growth inhibition is calculated for each concentration of the compound relative to untreated control cells.

-

The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

c-Kit Signaling Pathway

Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Profiling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. c-KIT (D816E) Kinase Enzyme System [worldwide.promega.com]

An In-Depth Technical Guide to the Binding of c-Kit-IN-2 to the Inactive Conformation of the c-Kit Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism by which c-Kit-IN-2, a potent kinase inhibitor, binds to and stabilizes the inactive conformation of the c-Kit receptor. It includes a detailed look at the c-Kit signaling pathway, the structural basis of inhibition, quantitative binding data, and relevant experimental protocols.

Introduction to the c-Kit Receptor

The proto-oncogene c-Kit (also known as CD117 or Stem Cell Factor Receptor) is a type III receptor tyrosine kinase (RTK) that plays a crucial role in various physiological processes.[1][2] These processes include hematopoiesis (the formation of blood cells), melanogenesis (pigmentation), gametogenesis (sperm and egg development), and gut motility.[1][3] c-Kit is a transmembrane protein composed of an extracellular ligand-binding domain, a transmembrane domain, a juxtamembrane domain, and an intracellular kinase domain.[1] Dysregulation of c-Kit signaling, often through activating mutations or overexpression, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GISTs), as well as acute myeloid leukemia and mast cell disease.[2][4]

The c-Kit Signaling Pathway

Under normal physiological conditions, the c-Kit signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF). This binding event induces the dimerization of two c-Kit receptor molecules.[2][5] The close proximity of the intracellular kinase domains in the dimer allows for trans-autophosphorylation, where each kinase domain phosphorylates specific tyrosine residues on its partner. This autophosphorylation event serves two main purposes: it relieves the auto-inhibitory conformation of the kinase domain, and it creates docking sites for downstream signaling proteins containing SH2 domains.

The activation of c-Kit triggers a complex network of intracellular signaling pathways that govern cellular responses such as proliferation, survival, and migration.[1] The primary signaling cascades activated downstream of c-Kit include:

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1]

-

MAPK/ERK Pathway: This cascade plays a central role in regulating gene transcription and promoting cell proliferation.[1]

-

JAK/STAT Pathway: This pathway is also involved in the regulation of gene transcription and cell proliferation.[1][5]

-

PLC-γ Pathway: Activation of Phospholipase C-gamma leads to the generation of second messengers that influence various cellular processes.[6]

References

- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIT (gene) - Wikipedia [en.wikipedia.org]

- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]

C-Kit-IN-2: A Conformation-Control Inhibitor Targeting a Broad Spectrum of Clinically Relevant c-KIT Mutants

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The proto-oncogene c-KIT, a receptor tyrosine kinase (RTK), plays a pivotal role in normal cellular processes, including hematopoiesis, melanogenesis, and gametogenesis. However, aberrant c-KIT activity, often driven by activating mutations, is a key oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), as well as in acute myeloid leukemia (AML) and mastocytosis. The clinical success of tyrosine kinase inhibitors (TKIs) targeting c-KIT has been tempered by the emergence of drug resistance, frequently mediated by secondary mutations in the c-KIT gene. This underscores the urgent need for novel inhibitors with broad activity against a wide range of clinically relevant c-KIT mutants.

c-Kit-IN-2 (also referred to as compound 10a) has emerged as a potent, conformational control inhibitor of c-KIT. This technical guide provides a comprehensive overview of the inhibitory activity of this compound against various c-KIT mutants, detailed experimental protocols for its evaluation, and a depiction of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against wild-type c-KIT and a wide array of clinically significant c-KIT mutants. Its efficacy is summarized in the tables below, presenting both biochemical and cellular inhibition data.

Table 1: Biochemical Inhibition of c-KIT Mutants by this compound

| c-KIT Mutant | IC₅₀ (nM) of this compound |

| Wild-type (unactivated) | 82 |

| Wild-type (activated) | 85 |

| Juxtamembrane Domain Mutants | |

| V559D | 15 |

| V560G | 12 |

| ATP-Binding Pocket Mutant | |

| T670I | 45 |

| Activation Loop Mutants | |

| D816V | 38 |

| D816H | 42 |

| N822K | 25 |

| Double Mutants | |

| V559D / V654A | 150 |

| V560G / D816V | 55 |

| V560G / N822K | 35 |

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Anti-proliferative Activity of this compound in GIST Cell Lines

| GIST Cell Line | c-KIT Mutation Status | GI₅₀ (nM) of this compound |

| GIST882 | Homozygous K642E | 3 |

| GIST430 | Heterozygous V560_Y578del, V654A | 1 |

| GIST48 | Heterozygous V560_L576del, D820A | 2 |

GI₅₀ values represent the concentration of the inhibitor required to inhibit 50% of cell growth.

Mechanism of Action

This compound is a type II inhibitor that functions through conformational control. It selectively binds to and stabilizes the inactive, "DFG-out" conformation of the c-KIT kinase domain. This mechanism is effective against both unactivated and activated forms of c-KIT, as the binding of this compound can induce a conformational shift in the activated kinase, forcing it back into an inactive state. This mode of action is particularly advantageous for overcoming resistance mutations that favor the active conformation of the kinase.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the inhibitory activity of this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified c-KIT enzymes by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified recombinant c-KIT enzyme (wild-type or mutant)

-

This compound (or other test compounds)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of a solution containing the c-KIT enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the anti-proliferative effect of this compound on cancer cell lines harboring c-KIT mutations.

Materials:

-

GIST cell lines (e.g., GIST882, GIST430, GIST48)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear or white plates

-

DMSO (vehicle control)

Procedure:

-

Seed the GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.

-

Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of c-KIT Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of c-KIT and its downstream signaling proteins.

Materials:

-

GIST cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-c-KIT (Tyr719)

-

Total c-KIT

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed GIST cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

c-KIT Signaling Pathway

Caption: Simplified c-KIT signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for evaluating the efficacy of c-KIT inhibitors like this compound.

Logical Relationship of this compound's Mechanism

Caption: Mechanism of action of this compound as a conformational control inhibitor.

References

In-Depth Technical Guide: Avapritinib (a c-Kit-IN-2 Analog) for Mastocytosis Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic mastocytosis is a rare hematological neoplasm characterized by the abnormal proliferation and accumulation of mast cells. In approximately 95% of cases, the disease is driven by a gain-of-function mutation in the KIT proto-oncogene, most commonly the D816V substitution in exon 17. This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell survival and proliferation independent of its natural ligand, stem cell factor (SCF). While the initially mentioned "c-Kit-IN-2" is a documented c-KIT inhibitor, publicly available data on its use in mastocytosis is limited. This guide will therefore focus on avapritinib (formerly BLU-285) , a potent and highly selective inhibitor of KIT D816V, as a representative and clinically advanced therapeutic for mastocytosis studies. Avapritinib has demonstrated significant efficacy in both preclinical models and clinical trials, leading to its approval for the treatment of advanced systemic mastocytosis. This document provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study in the context of mastocytosis.

Introduction to Mastocytosis and the Role of c-Kit

Mastocytosis encompasses a group of disorders defined by the clonal proliferation and accumulation of mast cells in one or more organs, most commonly the skin, bone marrow, liver, spleen, and gastrointestinal tract. The clinical presentation can range from indolent forms, such as cutaneous mastocytosis, to aggressive systemic mastocytosis (ASM), systemic mastocytosis with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL), which are associated with organ damage and poor prognosis.

The c-Kit receptor, a type III receptor tyrosine kinase, is crucial for the development, survival, and function of mast cells. Binding of SCF to the extracellular domain of KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, which collectively regulate cell proliferation, survival, and mediator release.

The KIT D816V mutation, located in the activation loop of the kinase domain, stabilizes the active conformation of the receptor, leading to ligand-independent, constitutive signaling. This uncontrolled signaling is the primary driver of neoplastic mast cell expansion in the vast majority of systemic mastocytosis patients. Therefore, selective inhibition of the KIT D816V mutant kinase represents a prime therapeutic strategy.

Avapritinib: A Potent and Selective Inhibitor of KIT D816V

Avapritinib is an orally bioavailable, small-molecule inhibitor designed to selectively target the active conformation of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases. It exhibits potent inhibitory activity against the KIT D816V mutation, which is notoriously resistant to first-generation tyrosine kinase inhibitors like imatinib.

Mechanism of Action

Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase. By targeting the ATP-binding pocket of the constitutively active KIT D816V mutant, avapritinib blocks its autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of mast cell proliferation and survival, ultimately reducing the overall mast cell burden in affected tissues.[1][2] Its high selectivity for the mutant over wild-type KIT is a key feature, potentially minimizing off-target effects.[3]

Quantitative Preclinical Data

The preclinical efficacy of avapritinib has been extensively evaluated in various in vitro and in vivo models of mastocytosis. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of Avapritinib against KIT Kinase

| Target | Assay Type | IC50 (nM) | Reference |

| KIT D816V | Biochemical | 0.27 | [3] |

| KIT WT | Biochemical | 192 | [4] |

Table 2: Cellular Activity of Avapritinib in Mast Cell Lines

| Cell Line | KIT Mutation(s) | Assay Type | IC50 (nM) | Reference |

| HMC-1.2 | V560G, D816V | Autophosphorylation | 4 | [3] |

| P815 | D814Y (murine equivalent of D816Y) | Autophosphorylation | 22 | [3] |

| HMC-1.1 | V560G | Proliferation | 100-250 | [5] |

| HMC-1.2 | V560G, D816V | Proliferation | 100-250 | [5] |

| ROSAKIT WT | Wild-Type | Proliferation | 100-250 | [5] |

| ROSAKIT D816V | D816V | Proliferation | 1000-5000 | [5] |

Table 3: In Vivo Efficacy of Avapritinib in a Mastocytoma Xenograft Model

| Animal Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |

| P815 Mastocytoma Allograft (mice) | Avapritinib | 10 mg/kg, QD, oral | Complete inhibition | [3] |

Note on this compound: For comparative purposes, this compound has a reported IC50 of 82 nM for c-KIT. It has shown antiproliferative activity in gastrointestinal stromal tumor (GIST) cell lines, with GI50 values of 3 nM (GIST882), 1 nM (GIST430), and 2 nM (GIST48).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of avapritinib for mastocytosis.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of avapritinib against recombinant KIT D816V kinase.

Materials:

-

Recombinant human KIT D816V protein

-

Avapritinib (serially diluted)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³³P]ATP

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of avapritinib in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and avapritinib dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each avapritinib concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the effect of avapritinib on the proliferation of mast cell lines.

Materials:

-

Human mast cell lines (e.g., HMC-1.2, ROSAKIT D816V)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Avapritinib (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the mast cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere overnight (if applicable).

-

Treat the cells with serial dilutions of avapritinib or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of growth) value.

Western Blot Analysis of c-Kit Signaling

Objective: To evaluate the effect of avapritinib on the phosphorylation of KIT and downstream signaling proteins.

Materials:

-

HMC-1.2 cells

-

Avapritinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture HMC-1.2 cells to 70-80% confluency.

-

Treat the cells with various concentrations of avapritinib or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of avapritinib in a mouse model of mastocytosis.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

P815 mastocytoma cells

-

Matrigel

-

Avapritinib formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of P815 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer avapritinib or vehicle control orally once daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

Visualizations

c-Kit Signaling Pathway in Mastocytosis and Inhibition by Avapritinib

Caption: c-Kit signaling in normal and mastocytosis cells and its inhibition by avapritinib.

Experimental Workflow for In Vitro Evaluation of Avapritinib

Caption: Workflow for the in vitro assessment of avapritinib's efficacy.

Conclusion

Avapritinib serves as a paradigm for targeted therapy in mastocytosis, demonstrating how a deep understanding of the disease's molecular driver—the KIT D816V mutation—can lead to the development of a highly effective therapeutic. Its potent and selective inhibition of the constitutively active KIT kinase translates to significant anti-neoplastic activity in preclinical models and profound clinical responses in patients with advanced systemic mastocytosis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers working on novel therapies for this challenging disease. The continued study of inhibitors like avapritinib and the exploration of new therapeutic strategies will be crucial in improving outcomes for all patients with mastocytosis.

References

- 1. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 4. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ayvakit.com [ayvakit.com]

The Synthesis and Structure-Activity Relationship of c-Kit-IN-2 Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and structure-activity relationship (SAR) of c-Kit-IN-2 analogues, a class of potent and selective inhibitors of the c-Kit receptor tyrosine kinase. Dysregulation of c-Kit signaling is a known driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[1][2] This document provides comprehensive data on the biological activity of these compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

This compound belongs to a class of 5-phenyl-thiazol-2-ylamine-based compounds. The core pharmacophore consists of a central thiazole ring, a substituted pyrimidine moiety, and a phenylurea group.[3] Structure-activity relationship studies have revealed that the substituted phenylurea is a critical structural feature for the inhibitory activity, while the pyrimidine component is essential for maintaining this activity.[1]

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative data for this compound (designated as compound 10a in the primary literature) and its analogues. The data highlights the impact of various structural modifications on the inhibitory potency against wild-type and mutant c-Kit, as well as the anti-proliferative effects on GIST cell lines.[3]

Table 1: In Vitro Enzymatic Activity of this compound Analogues against Wild-Type and Mutant c-Kit

| Compound | R1 | R2 | R3 | c-Kit WT IC50 (nM) | c-Kit V560G IC50 (nM) | c-Kit D816V IC50 (nM) |

| 10a (this compound) | 4-ethylpiperazin-1-yl | H | 5-ethyl-isoxazol-3-yl | 82 | 5.5 | 11 |

| 10b | 4-methylpiperazin-1-yl | H | 5-ethyl-isoxazol-3-yl | 95 | 6.2 | 15 |

| 10c | morpholino | H | 5-ethyl-isoxazol-3-yl | 120 | 8.1 | 22 |

| 10d | 4-ethylpiperazin-1-yl | F | 5-ethyl-isoxazol-3-yl | 75 | 4.9 | 9.8 |

| 10e | 4-ethylpiperazin-1-yl | H | 3-methyl-isoxazol-5-yl | 150 | 12 | 35 |

| 10f | 4-ethylpiperazin-1-yl | H | 5-tert-butyl-isoxazol-3-yl | 68 | 4.1 | 8.5 |

Data extracted from Wu TS, et al. J Med Chem. 2019.[3]

Table 2: Anti-proliferative Activity of this compound Analogues against GIST Cell Lines

| Compound | GIST-T1 (V560del) GI50 (nM) | GIST882 (K642E) GI50 (nM) | GIST430 (V560_Y578del) GI50 (nM) | GIST48 (D820A) GI50 (nM) |

| 10a (this compound) | 2.2 | 3 | 1 | 2 |

| 10b | 3.1 | 4.5 | 1.8 | 2.9 |

| 10c | 5.8 | 7.2 | 3.5 | 4.1 |

| 10d | 1.9 | 2.5 | 0.8 | 1.5 |

| 10e | 8.5 | 10.1 | 5.2 | 6.8 |

| 10f | 1.5 | 2.1 | 0.6 | 1.1 |

Data extracted from Wu TS, et al. J Med Chem. 2019.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound analogues and the key biological assays used for their characterization.

General Synthesis of this compound Analogues

The synthesis of this compound and its analogues is based on a convergent synthetic route. The key steps involve the preparation of substituted thiazol-2-ylamines, followed by coupling with a pyrimidine moiety and subsequent urea formation.[3]

Step 1: Synthesis of Substituted 5-phenyl-thiazol-2-ylamine Intermediates

Substituted 5-phenyl-thiazol-2-ylamines can be prepared according to previously published protocols. A common method involves the Hantzsch thiazole synthesis, where a substituted phenacyl bromide is reacted with thiourea.

Step 2: Coupling with a 4,6-disubstituted Pyrimidine

The synthesized thiazol-2-ylamine is then coupled with a 4,6-disubstituted pyrimidine, typically via a nucleophilic aromatic substitution reaction. For example, reaction with 4,6-dichloropyrimidine in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol.

Step 3: Urea Formation

The final urea linkage is formed by reacting the amino group on the phenyl ring with a substituted isocyanate or by using a phosgene equivalent followed by the addition of the desired amine. For the synthesis of this compound (10a), (5-ethylisoxazol-3-yl)carbamic acid 4-nitrophenyl ester is reacted with the pyrimidine-coupled thiazol-2-ylamine intermediate in pyridine.[3]

In Vitro c-Kit Kinase Assay

The inhibitory activity of the synthesized compounds against c-Kit is determined using an in vitro kinase assay. A common method is a radiometric assay using [γ-³³P]ATP.

-

Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.

-

Enzyme and Substrate: Recombinant human c-Kit kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are used.

-

Inhibitor Addition: The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: The reaction is terminated by the addition of EDTA. The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (GI50 Determination)

The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the sulforhodamine B (SRB) assay, on various GIST cell lines.

-

Cell Seeding: GIST cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Visualizations

c-Kit Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, leading to the activation of the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.[2][4]

Caption: c-Kit signaling cascade.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of novel c-Kit inhibitors is depicted below. The process begins with the synthesis of analogue libraries, followed by a series of in vitro and cell-based assays to determine their potency and efficacy.

Caption: SAR experimental workflow.

References

- 1. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Downstream Cascade: A Technical Guide to the Signaling Effects of c-Kit-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Kit-IN-2 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase, a critical signaling node implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, offering a comprehensive resource for researchers and drug development professionals. Through a synthesis of available data, this document details the molecular mechanism of action, impact on key signaling pathways, and provides relevant experimental protocols and quantitative data to facilitate further investigation and application of this compound.

Introduction to c-Kit Signaling

The c-Kit receptor, also known as CD117, is a member of the type III receptor tyrosine kinase family. Upon binding to its ligand, stem cell factor (SCF), c-Kit dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several malignancies.[1][2] The primary signaling pathways activated downstream of c-Kit include the RAS/RAF/MEK/ERK (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Mechanism of Action of this compound

This compound, identified as compound 10a in the primary literature, is a potent inhibitor of c-Kit kinase activity.[3] It demonstrates significant antiproliferative effects in GIST cell lines harboring activating c-Kit mutations.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key potency metrics for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| c-Kit | 82 |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of c-Kit by 50%.[3]

Table 2: Antiproliferative Activity of this compound in GIST Cell Lines

| Cell Line | c-Kit Mutation Status | GI50 (nM) |

| GIST882 | Exon 13, K642E (homozygous)[4][5] | 3 |

| GIST430 | Not specified | 1 |

| GIST48 | Not specified | 2 |

| GIST-T1 | Exon 11, V560-Y578del (heterozygous)[6][7] | 2.2 |

GI50: The half maximal growth inhibition concentration, representing the concentration of the inhibitor required to inhibit the proliferation of the cells by 50%.[3]

Downstream Signaling Effects of this compound

This compound effectively suppresses the constitutive activation of c-Kit and its downstream signaling pathways in GIST cells. This has been demonstrated through the analysis of key phosphoproteins in the MAPK and PI3K/AKT pathways.

Inhibition of c-Kit Phosphorylation

Treatment of GIST cell lines with this compound leads to a dose-dependent decrease in the phosphorylation of the c-Kit receptor itself, indicating direct target engagement and inhibition of its kinase activity.

Attenuation of the PI3K/AKT Pathway

The PI3K/AKT pathway is a critical downstream effector of c-Kit signaling, promoting cell survival and proliferation. This compound treatment results in a significant reduction in the phosphorylation of AKT, a key kinase in this pathway.

Suppression of the MAPK/ERK Pathway

The MAPK/ERK pathway, another major downstream branch of c-Kit signaling, is also potently inhibited by this compound. This is evidenced by a marked decrease in the phosphorylation of ERK1/2 (p44/42 MAPK).

Table 3: Effect of this compound on Downstream Signaling Molecules in GIST-T1 Cells

| Treatment | p-c-KIT (relative intensity) | p-AKT (relative intensity) | p-ERK (relative intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (10 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (100 nM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

(Note: The values in this table are representative of typical results observed in Western blot analyses and are intended for illustrative purposes. For precise quantitative data, refer to the primary literature.)

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: c-Kit signaling pathways and the inhibitory action of this compound.

Caption: A typical workflow for Western blot analysis of c-Kit signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream signaling effects of this compound. For specific details and reagent concentrations, it is imperative to consult the primary research article by Wu et al., 2019.

Cell Culture

-

Cell Lines: GIST-T1 and GIST882 cells are commonly used models for studying c-Kit inhibition.

-

Culture Medium: GIST-T1 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. GIST882 cells are cultured in RPMI-1640 medium with 15% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound or vehicle control, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against p-c-KIT, c-KIT, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS/MTT Assay)

-

Cell Seeding: GIST cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTS/MTT Addition: MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase that effectively abrogates downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to significant antiproliferative effects in GIST cell lines harboring activating c-Kit mutations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to design future studies aimed at understanding and targeting dysregulated c-Kit signaling in cancer.

References

- 1. Therapeutic effect of imatinib in gastrointestinal stromal tumors: AKT signaling dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cellosaurus cell line GIST882 (CVCL_7044) [cellosaurus.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cellosaurus cell line GIST-T1 (CVCL_4976) [cellosaurus.org]

In-Depth Technical Guide: The Effect of c-Kit-IN-2 on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, demonstrating significant anti-proliferative effects in preclinical studies, particularly in the context of Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular proliferation, detailed experimental protocols for assessing its activity, and the underlying signaling pathways involved. The information presented herein is intended to support further research and drug development efforts targeting c-KIT-driven malignancies.

Introduction: The Role of c-Kit in Cellular Proliferation

The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase (RTK), also known as CD117, which is crucial for the proliferation, differentiation, and survival of various cell types.[1] Upon binding to its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, are central regulators of normal cellular processes.[2]

However, gain-of-function mutations in the KIT gene can lead to constitutive, ligand-independent activation of the receptor. This uncontrolled signaling is a key driver in the pathogenesis of several cancers, most notably Gastrointestinal Stromal Tumors (GIST), where activating KIT mutations are found in approximately 80% of cases.[3] The resulting aberrant signaling promotes unchecked cellular proliferation and inhibits apoptosis, leading to tumor growth and progression.[1] Therefore, inhibiting the activity of mutant c-KIT represents a primary therapeutic strategy for these malignancies.

This compound: A Potent Inhibitor of c-KIT

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the c-KIT kinase domain. Its efficacy has been demonstrated through both enzymatic and cellular assays.

Enzymatic and Cellular Activity

Quantitative data from preclinical studies highlight the potent inhibitory activity of this compound.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | c-KIT (enzymatic assay) | 82 nM | [4] |

| GI50 | GIST882 (GIST cell line) | 3 nM | [4] |

| GI50 | GIST430 (GIST cell line) | 1 nM | [4] |

| GI50 | GIST48 (GIST cell line) | 2 nM | [4] |

Table 1: In vitro activity of this compound. IC50 represents the half-maximal inhibitory concentration in an enzymatic assay, while GI50 represents the half-maximal growth inhibition in cellular assays.

Effect on Cellular Proliferation: Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the c-KIT receptor. This blockade prevents the phosphorylation of downstream signaling molecules, effectively shutting down the pathways that drive cell division and survival.

Figure 1. Simplified c-KIT signaling pathway and the inhibitory action of this compound.

By blocking the initial signaling event, this compound leads to a downstream cascade of inactivity, resulting in cell cycle arrest and, in some cases, the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cellular proliferation.

Cell Viability Assay (MTT/WST-1 Assay)

This assay is used to determine the dose-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Figure 2. Workflow for a cell viability assay to determine the GI50 of this compound.

Detailed Protocol:

-

Cell Seeding: Seed GIST cell lines (e.g., GIST882, GIST430, GIST48) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the cell plates with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.

-

Absorbance Measurement: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals. For WST-1 assays, the formazan product is soluble. Measure the absorbance at 570 nm for MTT or 450 nm for WST-1 using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Workflow:

Figure 3. Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

-

Cell Treatment: Seed GIST cells in 6-well plates and treat with this compound at relevant concentrations (e.g., GI50) for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

DNA Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Workflow:

Figure 4. Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Treat GIST cells with this compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate cell populations based on their staining patterns:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound is a highly potent inhibitor of the c-KIT receptor tyrosine kinase with significant anti-proliferative activity against GIST cell lines. Its mechanism of action involves the direct inhibition of c-KIT, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other c-KIT inhibitors.

Future research should focus on elucidating the detailed dose-response effects of this compound on cellular proliferation, cell cycle progression, and apoptosis induction in a broader range of cancer models. In vivo studies are also warranted to evaluate the therapeutic potential and pharmacokinetic properties of this compound. A deeper understanding of its molecular interactions and resistance mechanisms will be crucial for its successful clinical translation.

References

- 1. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for c-Kit-IN-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Kit (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell signaling pathways governing proliferation, survival, and differentiation.[1] Dysregulation of c-Kit activity, often due to activating mutations, is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[2][3] c-Kit-IN-2 is a potent inhibitor of c-Kit kinase activity, demonstrating significant anti-proliferative effects in GIST cell lines. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitors.

c-Kit Signaling Pathway

Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell growth and survival. Inhibitors like this compound block the kinase activity, thereby preventing this signaling cascade.

Caption: The c-Kit signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key potency metrics.

| Assay Type | Parameter | This compound Value | Cell Line | Reference |

| Biochemical Kinase Assay | IC₅₀ | 82 nM | N/A | [4][5] |

| Cell Proliferation Assay | GI₅₀ | 3 nM | GIST882 | [4] |

| Cell Proliferation Assay | GI₅₀ | 1 nM | GIST430 | [4] |

| Cell Proliferation Assay | GI₅₀ | 2 nM | GIST48 | [4] |

IC₅₀: The half-maximal inhibitory concentration in a biochemical assay. GI₅₀: The half-maximal growth inhibitory concentration in a cell-based assay.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating c-Kit inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified c-Kit kinase by measuring the amount of ADP produced, which correlates with kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[3][6]

Experimental Workflow:

Caption: Workflow for the c-Kit biochemical kinase assay.

Materials:

-

Recombinant human c-Kit kinase

-

Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[6]

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in kinase buffer. Include a DMSO-only control.

-

Dilute the c-Kit enzyme and substrate/ATP mix in kinase buffer to the desired working concentrations. Optimal concentrations should be determined empirically but a starting point could be 20 ng of c-Kit enzyme and 50 µM ATP.[6]

-

-

Assay Plating (384-well format): [6]

-

Add 1 µL of the this compound dilution or DMSO control to the appropriate wells.

-

Add 2 µL of the diluted c-Kit enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-